N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide typically involves the reaction of 2-aminophenylamine with a benzothiophene derivative. One common method includes the use of phenyl isocyanate in a sequential nucleophilic/intramolecular addition process followed by transamidation . This method is efficient and practical, featuring atom-economy and a one-pot two-step reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its anticancer properties, particularly in targeting resistant cancer cell lines.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to the induction of apoptosis and autophagy in cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzophenone: A compound with a similar structure but lacks the thiophene ring.
2-Amino-3-benzoylthiophene: Contains a thiophene ring but differs in the position of functional groups.
Uniqueness
N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide is unique due to its specific combination of an aminophenyl group and a benzothiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N2OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-(1-benzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2OS/c17-13-6-2-3-7-14(13)18-16(19)9-11-10-20-15-8-4-1-5-12(11)15/h1-8,10H,9,17H2,(H,18,19) |
InChI Key |
KDDRBRACRUMFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
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